molecular formula C7H9NO2 B13332586 (Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile

(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile

Katalognummer: B13332586
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: CARIDVVJLURONI-UTCJRWHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile is a chemical compound characterized by the presence of a hydroxyl group, a tetrahydrofuran ring, and an acrylonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile typically involves the reaction of azolylacetonitriles with γ-chlorobutyryl chlorides. This reaction leads to the formation of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles, which can be further processed to obtain the desired compound . The reaction conditions often include the use of high-boiling organic solvents and bases such as triethylamine (Et3N) or potassium carbonate (K2CO3) to facilitate the intramolecular alkylation and cyclization processes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile is unique due to its combination of a hydroxyl group, a tetrahydrofuran ring, and an acrylonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H9NO2

Molekulargewicht

139.15 g/mol

IUPAC-Name

(Z)-3-hydroxy-3-(oxolan-2-yl)prop-2-enenitrile

InChI

InChI=1S/C7H9NO2/c8-4-3-6(9)7-2-1-5-10-7/h3,7,9H,1-2,5H2/b6-3-

InChI-Schlüssel

CARIDVVJLURONI-UTCJRWHESA-N

Isomerische SMILES

C1CC(OC1)/C(=C/C#N)/O

Kanonische SMILES

C1CC(OC1)C(=CC#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.